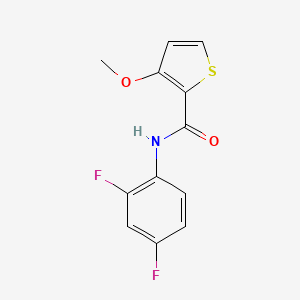

N-(2,4-difluorophenyl)-3-methoxy-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

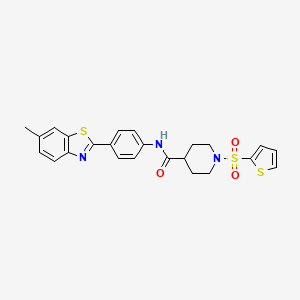

N-(2,4-difluorophenyl)-3-methoxy-2-thiophenecarboxamide, also known as DFTMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has been synthesized using various methods.

Applications De Recherche Scientifique

Photosynthesis-Inhibiting Activity

- Photosynthesis Inhibition : Compounds similar to N-(2,4-difluorophenyl)-3-methoxy-2-thiophenecarboxamide have been studied for their ability to inhibit photosynthetic electron transport in chloroplasts. A study by Kos et al. (2021) found that certain compounds with difluorophenyl groups showed significant inhibitory activity on photosystem II, which is crucial in the photosynthesis process (Kos, Goněc, Oravec, Jendrzejewska, & Jampílek, 2021).

Antipathogenic Activity

- Antimicrobial Properties : A paper by Limban et al. (2011) reports on the synthesis of acylthioureas related to N-(2,4-difluorophenyl)-3-methoxy-2-thiophenecarboxamide and their testing against bacterial cells. These compounds showed significant antipathogenic activity, especially against strains known for biofilm growth (Limban, Marutescu, & Chifiriuc, 2011).

Chemical Behavior Under Reaction Conditions

- Chemical Reactions and Transformations : Research by Gol'dfarb & Kalik (1971) explored the chemical behavior of related thiophene derivatives under specific reaction conditions, providing insights into the reactivity and potential applications of such compounds (Gol'dfarb & Kalik, 1971).

Polymer Science Applications

- Polymer Synthesis : Bou, Rodríguez-Galán, & Muñoz-Guerra (1993) discussed the synthesis of polyamides containing methoxy groups, indicating potential applications in polymer science for similar compounds (Bou, Rodríguez-Galán, & Muñoz-Guerra, 1993).

Mécanisme D'action

Target of Action

A structurally similar compound, 4-(aminosulfonyl)-n-[(2,4-difluorophenyl)methyl]-benzamide, targetsCarbonic anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.

Mode of Action

A related compound, diflufenican, exhibits ableaching action due to the inhibition of carotenoid biosynthesis, thereby preventing photosynthesis and leading to plant death .

Biochemical Pathways

The compound may potentially affect the pathways associated with its targets. For instance, a related compound, NSC765598, was found to affect pathways associated with mTOR , EGFR , iNOS , MAP2K1 , FGFR , and TGFB1 . These pathways are involved in cell growth, proliferation, differentiation, and survival.

Result of Action

The related compound diflufenican, which inhibits carotenoid biosynthesis, prevents photosynthesis, leading to plant death .

Action Environment

For the related compound diflufenican, good coverage of the soil surface and rainfall after application are desirable to achieve optimum residual activity .

Propriétés

IUPAC Name |

N-(2,4-difluorophenyl)-3-methoxythiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO2S/c1-17-10-4-5-18-11(10)12(16)15-9-3-2-7(13)6-8(9)14/h2-6H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMMXMVGQPVWFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2431656.png)

![2-phenyl-5-(trifluoromethyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2431662.png)

![Ethyl 2-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2431663.png)

![2-(4-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2431664.png)